

PKH26 basic research applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PKH 26

Cat. No.: B12426064

[Get Quote](#)

An In-depth Technical Guide to the Basic Research Applications of PKH26

Introduction

PKH26 is a lipophilic fluorescent dye belonging to the PKH family of cell linker dyes.[1][2] It is characterized by a yellow-orange fluorescent head group and long aliphatic hydrocarbon tails that enable its stable and rapid incorporation into the lipid bilayer of cell membranes.[1][3][4] This integration is non-covalent and based on partitioning, meaning the dye embeds itself within the membrane's lipid regions.[1] Once incorporated, the fluorescence is typically stable, with a reported half-life exceeding 100 days in certain cell types, making it an exceptional tool for long-term studies.[5]

The dye's spectral properties, with a peak excitation at approximately 551 nm and peak emission at 567 nm, make it compatible with standard rhodamine or phycoerythrin (PE) detection channels in flow cytometry and fluorescence microscopy. A key advantage of PKH26 is that the labeling process is generally non-toxic and does not adversely affect cell viability or proliferative capacity when used at optimal concentrations.[6][7] These characteristics have established PKH26 as a versatile tool for a wide array of basic research applications, from cell tracking to proliferation analysis and the study of extracellular vesicles.

Core Research Applications

PKH26's stable membrane integration allows for its use in a variety of cell tracking and analysis techniques.

- 1. Long-Term In Vitro and In Vivo Cell Tracking** The extremely stable fluorescence of PKH26 makes it the dye of choice for long-term cell tracking studies, particularly those extending beyond a few weeks.[1] It has been successfully used to monitor the fate of transplanted cells, including stem cells, lymphocytes, and osteoblasts, in various animal models.[7][8] The dye allows researchers to visualize the homing, migration, and engraftment of labeled cells within host tissues.[9] For instance, it has been used to track bone marrow and adipose-derived stem cells for up to 49 days post-transplantation.[8]
- 2. Cell Proliferation and Division Analysis (Dye Dilution)** When a PKH26-labeled cell divides, the dye is distributed approximately equally between the two daughter cells. This results in a progressive halving of the fluorescence intensity with each successive generation. By analyzing this dye dilution profile using flow cytometry, researchers can precisely quantify cell proliferation, identify quiescent or slow-cycling cell populations, and even estimate the frequency of antigen-specific precursors.[1] This method is widely applied in immunology and cancer biology to study the dynamics of cell division.[1][10]
- 3. Extracellular Vesicle (EV) and Exosome Labeling** PKH26 is frequently used to label extracellular vesicles, such as exosomes, to study their biodistribution and uptake by recipient cells both in vitro and in vivo.[3][5] The lipophilic dye readily incorporates into the lipid membrane of these microvesicles. However, this application requires careful optimization and controls, as studies have shown that PKH26 labeling can lead to the formation of dye aggregates or nanoparticles that are similar in size to exosomes, potentially causing false-positive signals.[4] Furthermore, the labeling process itself may cause a significant increase in the apparent size of the vesicles.[2]
- 4. Cell-Cell Interaction and Membrane Transfer** The dye is a valuable tool for monitoring direct cell-to-cell interactions. Applications include the study of phagocytosis, where labeled target cells are tracked as they are engulfed by phagocytes like macrophages.[1] It can also be used to investigate the transfer of membrane fragments between cells in co-culture, a phenomenon observed in immune cell interactions and cancer biology.[1]
- 5. Cytotoxicity Assays** In immunological studies, PKH26 can be used to distinguish target cells from effector cells in cytotoxicity assays.[11] Target cells are labeled with PKH26, and after co-incubation with effector cells (like T-lymphocytes or NK cells), cell death in the PKH26-positive population is quantified, often using a viability dye like propidium iodide or Annexin V.[11] This

flow cytometry-based method provides a non-radioactive alternative to the standard ⁵¹Cr release assay.[\[11\]](#)

Data Presentation

Table 1: Spectral and Physical Properties of PKH26

Property	Value	Reference(s)
Excitation Maximum (Ex)	~551 nm	[12]
Emission Maximum (Em)	~567 nm	[12]
Common Filter Sets	Rhodamine, Phycoerythrin (PE)	
Fluorescence Color	Red / Yellow-Orange	[1] [12]
In Vivo Half-Life	>100 days	[5]

Table 2: Recommended Staining Parameters for General Cell Labeling

Parameter	Recommended Value	Notes	Reference(s)
Final Cell Concentration	1 x 10 ⁷ cells/mL	Prepare a 2x stock (2 x 10 ⁷ cells/mL)	[1]
Final PKH26 Concentration	2 x 10 ⁻⁶ M (2 μM)	Prepare a 2x stock (4 x 10 ⁻⁶ M)	[1] [13]
Labeling Diluent	Diluent C (serum-free)	Serum proteins bind the dye and must be washed away.	[1]
Incubation Time	1-5 minutes	Staining is nearly instantaneous.	
Incubation Temperature	20-25 °C (Room Temp)	Perform all steps at ambient temperature.	[1]

Experimental Protocols

Protocol 1: General Cell Membrane Labeling

This protocol is adapted from standard procedures for labeling 2×10^7 cells.[\[1\]](#)

- Cell Preparation:
 - Start with a single-cell suspension containing 2×10^7 cells in a conical polypropylene tube.
 - Wash cells once with serum-free culture medium or buffer to remove any residual serum proteins.
 - Centrifuge the cells at $400 \times g$ for 5 minutes to form a loose pellet.
 - Carefully aspirate the supernatant, leaving no more than 25 μ L of residual liquid.
- Reagent Preparation:
 - 2x Cell Suspension: Resuspend the cell pellet in 1 mL of Diluent C. Mix gently to ensure a uniform single-cell suspension. This yields a 2x cell concentration of 2×10^7 cells/mL.
 - 2x Dye Solution: Immediately before use, prepare a 4 μ M PKH26 solution (2x) in Diluent C. For example, add the appropriate volume of ethanolic PKH26 stock to 1 mL of Diluent C and mix thoroughly.
- Staining Procedure:
 - Rapidly add the 1 mL of 2x Cell Suspension to the 1 mL of 2x Dye Solution.
 - Immediately mix the cell/dye suspension by gentle pipetting for uniform labeling. Note: Staining is instantaneous, so rapid and homogenous mixing is critical for bright and reproducible results.[\[1\]](#)
 - Incubate the mixture for 1 to 5 minutes at room temperature with periodic gentle mixing.
- Stopping the Reaction:

- Add an equal volume (2 mL) of serum (e.g., fetal bovine serum) or a 1% BSA solution to the cell suspension to stop the staining reaction by binding excess dye.
- Incubate for 1 minute.
- Dilute the sample with an equal volume of complete culture medium. Centrifuge the cells at 400 x g for 10 minutes.
- Wash the cell pellet at least two more times with complete medium to ensure removal of all unbound dye.
- Final Step:
 - Resuspend the washed cells in the desired volume of complete medium for subsequent experiments.

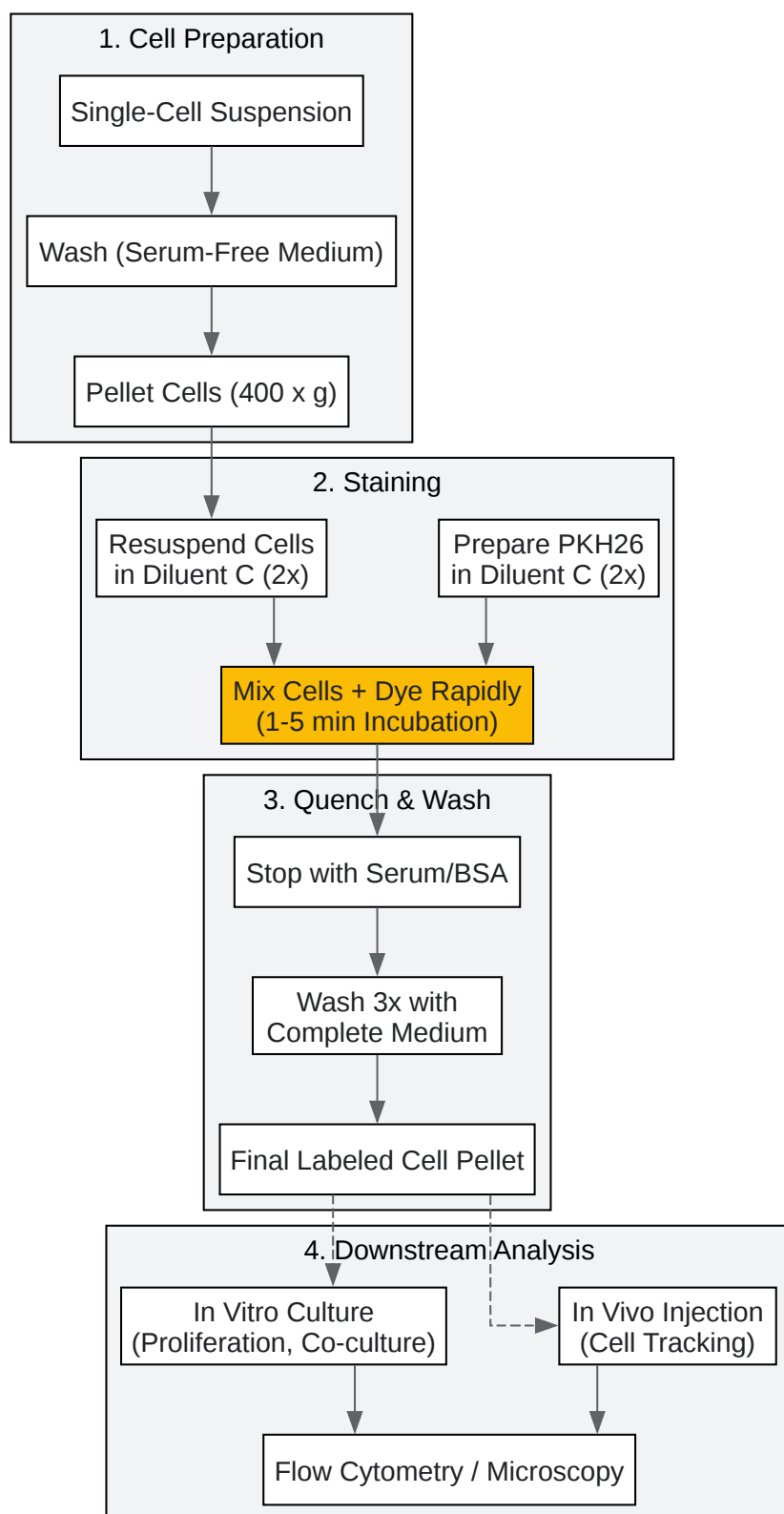
Protocol 2: Labeling of Extracellular Vesicles (EVs)

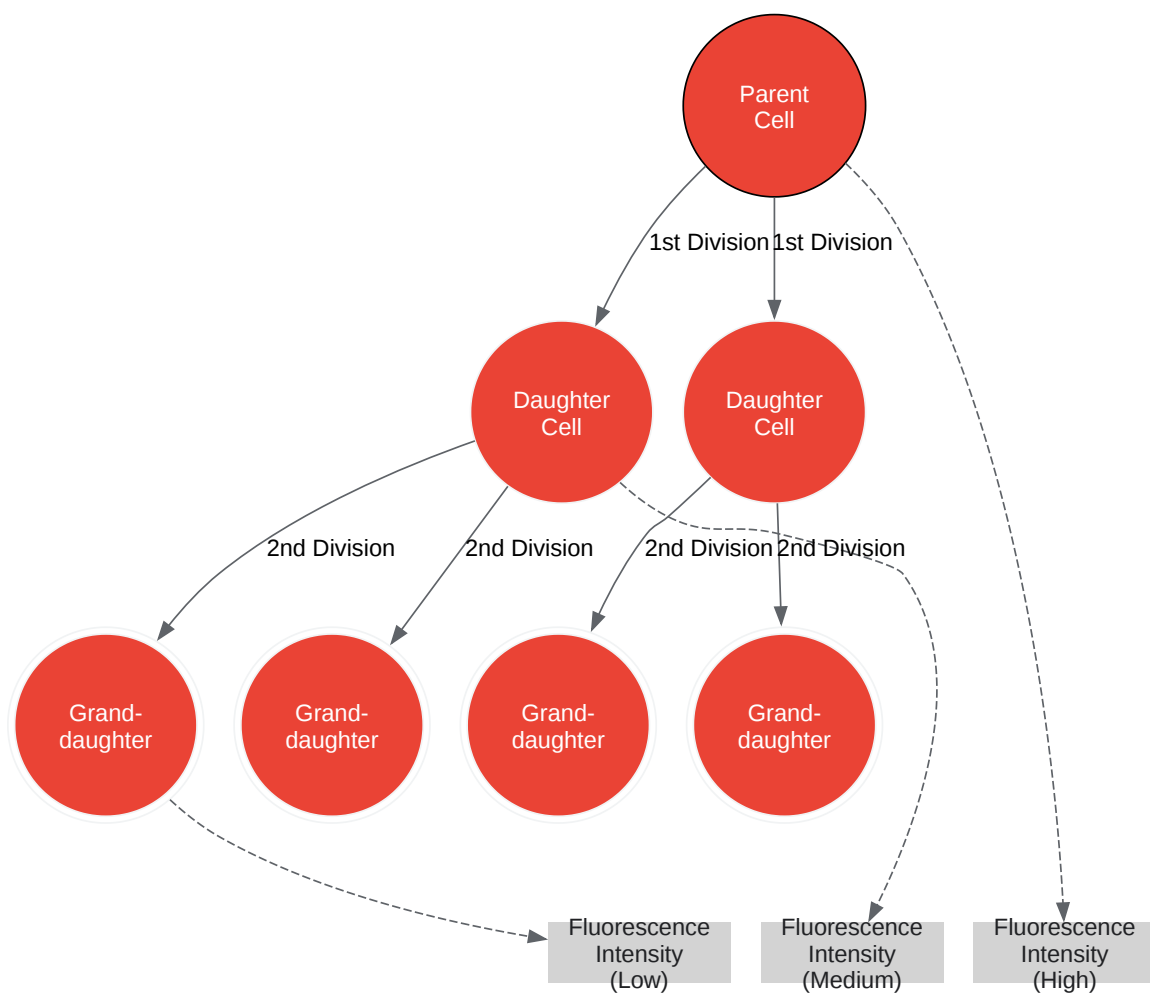
This protocol is a generalized procedure for labeling isolated EVs.[\[3\]](#)

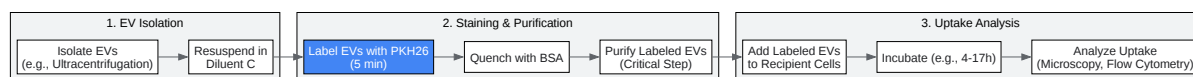
- EV Preparation:
 - Isolate EVs using a standard protocol (e.g., ultracentrifugation).
 - Combine EV pellets and resuspend them in 1 mL of Diluent C.
- Dye Preparation:
 - Prepare a diluted PKH26 solution in Diluent C. A common starting point is adding 3-6 μ L of the stock ethanolic dye to 1 mL of Diluent C.[\[3\]](#)
- Staining and Quenching:
 - Add the diluted PKH dye solution to the EV suspension and mix by pipetting for 30 seconds.
 - Incubate for 5 minutes at room temperature in the dark.[\[3\]](#)
 - Stop the reaction by adding 2 mL of 1% BSA or 10% BSA in PBS to absorb excess dye.[\[3\]](#)

- Purification of Labeled EVs:
 - Bring the total volume up with serum-free media or PBS.
 - Re-isolate the labeled EVs to remove unbound dye and dye aggregates. This is a critical step and can be done via ultracentrifugation (e.g., 110,000-190,000 x g for 1-2 hours).^[3] A sucrose gradient purification step is recommended to better separate labeled EVs from PKH26 nanoparticles.^[4]
 - Discard the supernatant and resuspend the final EV pellet in PBS or appropriate buffer for downstream applications.

Mandatory Visualizations







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. immunologicalsciences.com [immunologicalsciences.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKH26 labeling of extracellular vesicles: Characterization and cellular internalization of contaminating PKH26 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKH26 Red Fluorescent Cell Membrane Labeling Sigma-Aldrich [sigmaaldrich.com]
- 6. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bone marrow and adipose stem cells can be tracked with PKH26 until post staining passage 6 in in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Protocol for isolation and functional validation of label-retaining quiescent colorectal cancer stem cells from patient-derived organoids for RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The flow cytometric PKH-26 assay for the determination of T-cell mediated cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. immune-system-research.com [immune-system-research.com]

- 13. lumiprobe.com [lumiprobe.com]
- To cite this document: BenchChem. [PKH26 basic research applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12426064#pkh26-basic-research-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com